molecular formula C28H18N2O2S2 B15156459 2-Cyano-3-{5-[4-(diphenylamino)phenyl]thieno[3,2-b]thiophen-2-yl}prop-2-enoic acid

2-Cyano-3-{5-[4-(diphenylamino)phenyl]thieno[3,2-b]thiophen-2-yl}prop-2-enoic acid

Cat. No.: B15156459
M. Wt: 478.6 g/mol
InChI Key: IRJKFEKZWPLENW-UHFFFAOYSA-N
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Description

2-Cyano-3-{5-[4-(diphenylamino)phenyl]thieno[3,2-b]thiophen-2-yl}prop-2-enoic acid is a complex organic compound that features a thieno[3,2-b]thiophene core. This compound is notable for its potential applications in various fields, including organic electronics and medicinal chemistry. The presence of the diphenylamino group and the cyanoacrylic acid moiety contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-{5-[4-(diphenylamino)phenyl]thieno[3,2-b]thiophen-2-yl}prop-2-enoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the formation of the thieno[3,2-b]thiophene core through a series of condensation reactions. The diphenylamino group is then introduced via a nucleophilic substitution reaction. Finally, the cyanoacrylic acid moiety is added through a Knoevenagel condensation reaction, which involves the reaction of a cyanoacetic acid derivative with an aldehyde under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-{5-[4-(diphenylamino)phenyl]thieno[3,2-b]thiophen-2-yl}prop-2-enoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines or other derivatives .

Mechanism of Action

The mechanism of action of 2-Cyano-3-{5-[4-(diphenylamino)phenyl]thieno[3,2-b]thiophen-2-yl}prop-2-enoic acid involves its interaction with specific molecular targets and pathways. In organic electronics, the compound acts as a charge carrier, facilitating the transport of electrons or holes through the material. In medicinal applications, it may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyano-3-{5-[4-(diphenylamino)phenyl]thieno[3,2-b]thiophen-2-yl}prop-2-enoic acid is unique due to its specific electronic properties and structural features. The combination of the thieno[3,2-b]thiophene core with the diphenylamino and cyanoacrylic acid groups provides a distinct set of chemical and physical properties that are advantageous for various applications .

Properties

Molecular Formula

C28H18N2O2S2

Molecular Weight

478.6 g/mol

IUPAC Name

2-cyano-3-[5-[4-(N-phenylanilino)phenyl]thieno[3,2-b]thiophen-2-yl]prop-2-enoic acid

InChI

InChI=1S/C28H18N2O2S2/c29-18-20(28(31)32)15-24-16-26-27(33-24)17-25(34-26)19-11-13-23(14-12-19)30(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-17H,(H,31,32)

InChI Key

IRJKFEKZWPLENW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC5=C(S4)C=C(S5)C=C(C#N)C(=O)O

Origin of Product

United States

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